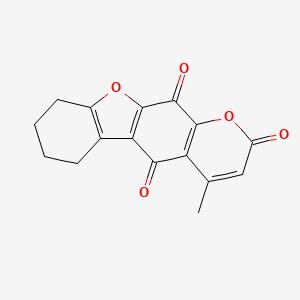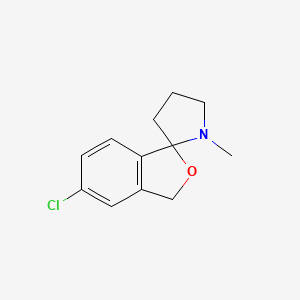![molecular formula C7H8N4OS B12724630 [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- CAS No. 72796-89-5](/img/structure/B12724630.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-: is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the mercaptomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Medicine: In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological properties. Studies have shown that these derivatives can exhibit antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.
Industry: In the materials science industry, the compound can be used as a precursor for the synthesis of advanced materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
作用机制
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: A closely related compound without the mercaptomethyl group.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Another similar compound with an amine group instead of the mercaptomethyl group.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-thiol: A compound with a thiol group at the 7-position.
Uniqueness: The presence of the mercaptomethyl group in [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- imparts unique chemical properties, such as increased reactivity towards certain reagents and the ability to form specific interactions with biological targets. This makes it distinct from other similar compounds and enhances its potential for various applications.
属性
CAS 编号 |
72796-89-5 |
|---|---|
分子式 |
C7H8N4OS |
分子量 |
196.23 g/mol |
IUPAC 名称 |
5-methyl-2-(sulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-4-2-6(12)11-7(8-4)9-5(3-13)10-11/h2,13H,3H2,1H3,(H,8,9,10) |
InChI 键 |
DZBAOTXCAMRFHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)












